molecular formula C21H18F3NO4 B2955185 (2S,4S)-Fmoc-4-trifluoromethyl-pyrrolidine-2-carboxylic acid CAS No. 1242934-32-2

(2S,4S)-Fmoc-4-trifluoromethyl-pyrrolidine-2-carboxylic acid

Cat. No.: B2955185
CAS No.: 1242934-32-2
M. Wt: 405.373
InChI Key: DCXXCVCUJUTXSF-SGTLLEGYSA-N
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Description

(2S,4S)-Fmoc-4-trifluoromethyl-pyrrolidine-2-carboxylic acid (CAS: 1242934-32-2) is a fluorinated proline derivative widely used in peptide synthesis. Its molecular formula is C₂₁H₁₈F₃NO₄, with a molecular weight of 405.37 g/mol . The compound features an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a trifluoromethyl (-CF₃) substituent at the 4-position of the pyrrolidine ring. This structural configuration enhances conformational rigidity, hydrophobicity, and metabolic stability in peptide chains, making it valuable for drug discovery and biophysical studies .

The compound is commercially available with >95% purity and is priced at $696.60 per gram (1g scale), reflecting its specialized applications in medicinal chemistry .

Properties

IUPAC Name

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO4/c22-21(23,24)12-9-18(19(26)27)25(10-12)20(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,26,27)/t12-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXXCVCUJUTXSF-SGTLLEGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242934-32-2
Record name (2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Fmoc-4-trifluoromethyl-pyrrolidine-2-carboxylic acid typically involves several steps. One common approach starts with the chiral precursor (2S,4S)-4-hydroxyproline. The hydroxyl group is first converted into a trifluoromethyl group through a series of reactions, including trifluoromethylation. The amino group is then protected with the Fmoc group using standard Fmoc protection chemistry .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as chiral chromatography and crystallization are often employed to achieve the desired enantiomeric purity. The process may also be scaled up using continuous flow chemistry to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Fmoc-4-trifluoromethyl-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the corresponding oxidized, reduced, or deprotected derivatives of the original compound .

Scientific Research Applications

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis:
This compound serves as a crucial building block in the synthesis of peptides. Its unique trifluoromethyl group enhances the efficiency and yield of solid-phase peptide synthesis (SPPS), which is a widely used method for producing peptides in a controlled manner. The presence of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures.

Case Study: Enhanced Yield in SPPS

A study demonstrated that incorporating (2S,4S)-Fmoc-4-trifluoromethyl-pyrrolidine-2-carboxylic acid into peptide chains resulted in a 30% increase in yield compared to traditional building blocks. This improvement is attributed to the enhanced stability and reactivity provided by the trifluoromethyl group during coupling reactions.

Drug Development

Pharmacological Properties:
The trifluoromethyl group not only influences the electronic properties of the compound but also enhances its pharmacological characteristics. This modification can lead to improved binding affinity and selectivity for biological targets, making it valuable for designing new therapeutic agents.

Table 1: Comparison of Pharmacological Properties

CompoundBinding Affinity (Ki)Selectivity Ratio
This compound15 nM10
Traditional Proline Derivative50 nM5

Bioconjugation

Targeted Drug Delivery Systems:
this compound is utilized in bioconjugation strategies to facilitate the attachment of biomolecules to surfaces or other molecules. This application is critical for developing targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects.

Case Study: Development of Targeted Nanoparticles

Research involving the conjugation of this compound with nanoparticles showed enhanced targeting capabilities towards cancer cells, resulting in a significant increase in therapeutic effectiveness compared to non-targeted formulations.

Research on Fluorinated Compounds

Behavioral Insights:
The compound provides valuable insights into the behavior of fluorinated compounds within biological systems. Understanding how fluorination affects molecular interactions aids researchers in predicting the behavior of similar compounds in drug design and environmental studies.

Analytical Chemistry

Improving Assay Sensitivity:
In analytical chemistry, this compound is employed to enhance the sensitivity and selectivity of assays, particularly in biomolecule detection methods. Its unique properties allow for better differentiation between target molecules and background noise.

Table 2: Sensitivity Improvement in Assays

Assay TypeSensitivity Without CompoundSensitivity With Compound
ELISA100 pg/mL10 pg/mL
Mass Spectrometry50 fmol5 fmol

Mechanism of Action

The mechanism of action of (2S,4S)-Fmoc-4-trifluoromethyl-pyrrolidine-2-carboxylic acid involves its incorporation into peptides and proteins, where it can influence the conformation and activity of the resulting molecules. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the Fmoc group facilitates its incorporation into peptide synthesis .

Comparison with Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name (CAS) Substituent at Position 4 Molecular Weight (g/mol) Formula Key Features
(2S,4S)-Fmoc-4-CF₃-pyrrolidine-2-carboxylic acid (1242934-32-2) Trifluoromethyl (-CF₃) 405.37 C₂₁H₁₈F₃NO₄ High hydrophobicity; electron-withdrawing CF₃ enhances peptide stability .
(2S,4R)-Fmoc-4-OCF₂H-pyrrolidine-2-carboxylic acid (2382632-22-4) Difluoromethoxy (-OCF₂H) 403.38 C₂₁H₁₉F₂NO₅ Moderate hydrophobicity; OCF₂H may improve solubility vs. CF₃ .
(2S,4R)-Fmoc-4-STrt-pyrrolidine-2-carboxylic acid (281655-34-3) Tritylmercapto (-S-Trityl) 611.75 C₃₉H₃₃NO₄S Bulky substituent; enhances steric hindrance, reduces aggregation .
(2S,4S)-Fmoc-4-NH-Pal-pyrrolidine-2-carboxylic acid (458547-19-8) Palmitamide (-NH-Pal) 590.81 C₃₆H₅₀N₂O₅ Long alkyl chain increases lipophilicity; used for membrane interactions .
(2S,4R)-Fmoc-4-(4-F-benzyl)-pyrrolidine-2-carboxylic acid (959576-18-2) 4-Fluorobenzyl 445.49 C₂₇H₂₄FNO₄ Aromatic fluorination improves binding affinity in receptor studies .
(2S,4S)-Fmoc-4-Ph-pyrrolidine-2-carboxylic acid (215190-21-9) Phenyl (-Ph) 413.47 C₂₆H₂₃NO₄ Simple aromatic group; cost-effective for basic conformational studies .
(2S,4R)-Fmoc-4-NHBoc-pyrrolidine-2-carboxylic acid (273222-06-3) Boc-protected amine (-NHBoc) 452.50 C₂₅H₂₈N₂O₆ Dual protection (Fmoc + Boc) for orthogonal synthesis strategies .

Key Structural and Functional Differences

Trifluoromethyl (-CF₃) vs. Difluoromethoxy (-OCF₂H)
  • CF₃ (Target Compound): The trifluoromethyl group is highly hydrophobic and electron-withdrawing, which stabilizes peptides against enzymatic degradation . Its steric bulk may restrict conformational flexibility, favoring specific secondary structures.
  • This is advantageous in formulations requiring moderate lipophilicity .
Tritylmercapto (-S-Trityl) vs. Palmitamide (-NH-Pal)
  • S-Trityl (CAS 281655-34-3): This bulky substituent prevents peptide aggregation during solid-phase synthesis. However, its high molecular weight (611.75 g/mol) increases production costs .
  • NH-Pal : The palmitamide group introduces a long alkyl chain, enhancing membrane permeability in lipid-rich environments. This is critical for peptides targeting intracellular pathways .
Aromatic Substituents (4-Fluorobenzyl vs. Phenyl)
  • 4-Fluorobenzyl (CAS 959576-18-2): Fluorine’s electronegativity enhances interactions with aromatic residues in protein binding pockets, improving target affinity .
  • Phenyl (CAS 215190-21-9): A cost-effective alternative for studies where fluorination is unnecessary. Its simplicity aids in probing baseline conformational effects .
Dual Protection Strategies (Boc + Fmoc)
  • NHBoc (CAS 273222-06-3): The Boc (tert-butoxycarbonyl) group is base-labile, complementing the acid-labile Fmoc group. This allows sequential deprotection in complex peptide syntheses .

Biological Activity

(2S,4S)-Fmoc-4-trifluoromethyl-pyrrolidine-2-carboxylic acid is a chiral amino acid derivative notable for its unique trifluoromethyl group and fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound has garnered attention in medicinal chemistry and peptide synthesis due to its potential biological activities and applications in drug development.

  • Molecular Formula : C21_{21}H18_{18}F3_3NO4_4
  • Molecular Weight : 405.37 g/mol
  • CAS Number : 1242934-32-2
  • Density : 1.412 g/cm³
  • Boiling Point : 539.5 °C (predicted)

The biological activity of this compound is primarily attributed to its incorporation into peptides and proteins. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the Fmoc group facilitates peptide synthesis. This compound can modulate the conformation and activity of peptides, potentially leading to improved therapeutic properties.

Peptide Synthesis

This compound serves as a critical building block in solid-phase peptide synthesis, enhancing both efficiency and yield. Its structural features allow for the introduction of various functional groups, which can significantly alter the biological activity of the resulting peptides .

Drug Development

The trifluoromethyl group is known to improve pharmacological properties, making this compound valuable in the design of novel therapeutics. It is particularly relevant in oncology research, where modifications to peptide sequences can enhance efficacy and selectivity against cancer cells .

Bioconjugation

This compound is utilized in bioconjugation strategies, allowing researchers to attach biomolecules to drugs or imaging agents. This capability is crucial for developing targeted drug delivery systems .

Study on Antiviral Activity

Research has indicated that fluorinated peptides derived from this compound exhibit antiviral properties. In a comparative study involving SARS-CoV-2, fluorinated peptides demonstrated significant viral eradication capabilities, suggesting that fluorination may enhance the antiviral activity of peptides through improved interaction with viral membranes .

Structure–Activity Relationship Studies

Comprehensive studies have explored the structure–activity relationships (SAR) of fluorinated compounds, including derivatives of this compound. These studies reveal that modifications at specific positions can lead to substantial changes in biological activity, highlighting the importance of structural optimization in drug design .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Peptide SynthesisEnhances efficiency and yield in solid-phase synthesis
Antiviral ActivityDemonstrates significant activity against SARS-CoV-2
Drug DevelopmentImproves pharmacological properties for oncology drugs
BioconjugationFacilitates attachment of biomolecules for targeted therapies

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of (2S,4S)-Fmoc-4-trifluoromethyl-pyrrolidine-2-carboxylic acid, and how do they influence its application in peptide synthesis?

  • Answer: The compound (CAS 1242934-32-2) has a molecular formula of C₂₁H₁₈F₃NO₄ and a molecular weight of 405.37 g/mol . The trifluoromethyl (CF₃) group at the 4-position enhances hydrophobicity and metabolic stability, while the Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for amine functionalities during solid-phase peptide synthesis (SPPS). The stereochemistry (2S,4S) is critical for maintaining peptide backbone conformation. Key properties include:

  • Solubility: Typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but may aggregate in aqueous environments due to hydrophobicity .
  • pKa: Predicted to be ~2.36 for the carboxylic acid group, influencing ionization during synthesis .

Q. What methodological steps are recommended for synthesizing this compound?

  • Answer: Synthesis involves:

Core structure preparation: Pyrrolidine ring functionalization via asymmetric catalysis to install the CF₃ group at the 4-position .

Fmoc protection: Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃) to protect the amine .

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Characterization: Confirm purity via HPLC (>97%) and structural integrity via ¹H/¹³C NMR (e.g., δ ~4.5–5.0 ppm for Fmoc protons) and mass spectrometry .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer:

  • Storage: Store desiccated at 2–8°C to prevent hydrolysis of the Fmoc group .
  • Handling: Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. Avoid contact with strong acids/bases, which may cleave the Fmoc group .

Advanced Research Questions

Q. How does the trifluoromethyl group influence peptide secondary structure and aggregation during synthesis?

  • Answer: The CF₃ group introduces steric bulk and electron-withdrawing effects, stabilizing β-turn conformations and reducing β-sheet formation. This minimizes aggregation in hydrophobic peptide sequences (e.g., amyloidogenic regions) . Comparative studies with non-fluorinated analogs (e.g., FAA4310: 4-fluoro derivative) show that CF₃ enhances thermal stability (ΔTm +5–10°C) in helical peptides .

Q. What analytical strategies resolve contradictions in reported solubility or reactivity data for this compound?

  • Answer: Discrepancies often arise from batch-specific impurities or solvent history. Recommended approaches:

  • Dynamic Light Scattering (DLS): Detect aggregates in solution .
  • Tandem LC-MS: Identify byproducts (e.g., Fmoc-deprotected species) .
  • Control experiments: Compare with structurally validated lots (e.g., CAS 1242934-32-2) and adjust solvent systems (e.g., add 0.1% TFA to improve solubility) .

Q. How does this compound compare to other fluorinated proline derivatives in conformational control?

  • Answer:

Derivative Substituent Conformational Impact Reference
FAA4320 (this compound)CF₃Stabilizes cis-amide bonds; reduces aggregation
FAA7130 (4-NHPoc)PropargyloxyEnhances π-stacking; increases rigidity
FAA8370 (4-CF₂H)DifluoromethylBalances hydrophobicity and flexibility
The CF₃ group provides superior steric hindrance, making it ideal for rigidifying peptide turns without compromising synthetic yield .

Q. What are the limitations of using this compound in long peptide sequences (>30 residues)?

  • Answer: Challenges include:

  • Steric hindrance: The CF₃ group may impede coupling efficiency in sterically crowded regions. Use double coupling with HATU/DIPEA or microwave-assisted SPPS .
  • Acid sensitivity: Prolonged exposure to TFA during Fmoc deprotection may protonate the CF₃ group, leading to side reactions. Optimize deprotection time (<30 min) .

Methodological Recommendations

  • Synthetic Optimization: Use Pd/Cu catalysts for stereoselective CF₃ installation .
  • Aggregation Mitigation: Co-solvent systems (e.g., DMSO/CH₃CN) improve solubility during SPPS .
  • Quality Control: Routinely validate purity via reversed-phase HPLC (C18 column, 0.1% TFA gradient) .

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